BenchChemオンラインストアへようこそ!

4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride hydrate

Lipophilicity Regioisomer comparison Physicochemical profiling

The 3-yl regioisomer is the direct precursor to QC inhibitor compound 27 (IC₅₀=0.08 µM, in vivo anti-cancer activity). Pre-weighed 95% dihydrochloride hydrate salt (LogP −1.24, HBD=2, TPSA=53.6 Ų) dissolves directly in aqueous media for N-alkylation, amide coupling, reductive amination, and urea formation—no extra salt-formation needed. Cited in 58 Janssen gamma-secretase modulator patents, the correct regioisomer guarantees reproducible reactions and target engagement.

Molecular Formula C7H16Cl2N4O
Molecular Weight 243.13 g/mol
Cat. No. B7971538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride hydrate
Molecular FormulaC7H16Cl2N4O
Molecular Weight243.13 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=NC=NN2.O.Cl.Cl
InChIInChI=1S/C7H12N4.2ClH.H2O/c1-3-8-4-2-6(1)7-9-5-10-11-7;;;/h5-6,8H,1-4H2,(H,9,10,11);2*1H;1H2
InChIKeyXUSDCVNSAXSOMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4H-1,2,4-Triazol-3-yl)piperidine Dihydrochloride Hydrate – Structural and Physicochemical Baseline for Procurement


4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride hydrate (CAS 1401425-75-9 for the anhydrous dihydrochloride; C₇H₁₆Cl₂N₄O, MW 243.13 g/mol) is a heterocyclic building block consisting of a piperidine ring linked at the 4‑position to the C3 atom of a 1,2,4‑triazole, supplied as the dihydrochloride hydrate salt . The parent free base (4‑(4H‑1,2,4‑triazol‑3‑yl)piperidine; MW 152.20 g/mol) exhibits computed XLogP3 of 0.1 and a topological polar surface area (TPSA) of 53.6 Ų, with two hydrogen‑bond donors and three hydrogen‑bond acceptors [1]. This scaffold appears in 58 patents, primarily as a synthetic intermediate for gamma‑secretase modulators, glutaminyl cyclase (QC/isoQC) inhibitors, and GPCR ligands [2].

Why Regioisomeric or Salt‑Form Substitution of 4‑(4H‑1,2,4‑Triazol‑3‑yl)piperidine Dihydrochloride Hydrate Carries Procurement Risk


The 1,2,4‑triazole ring can attach to the piperidine scaffold via N1, C3, or N4, yielding regioisomers with distinct hydrogen‑bond donor/acceptor profiles and lipophilicities that directly govern downstream synthetic yields, target engagement, and ADME properties [1][2]. Using the wrong regioisomer or the free base instead of the dihydrochloride hydrate salt alters solubility and ionization state, which can derail reaction reproducibility in medicinal chemistry campaigns and lead to inconsistent biological data . The quantitative evidence below demonstrates that even seemingly minor structural changes produce measurable differences in key properties that impact procurement decisions.

Quantitative Differentiation: 4‑(4H‑1,2,4‑Triazol‑3‑yl)piperidine Dihydrochloride Hydrate vs. Closest Analogs


Regioisomeric Lipophilicity Differentiation: 3‑yl vs. 4‑yl vs. 1‑yl Triazole‑Piperidine

The 3‑yl regioisomer (free base) exhibits a computed XLogP3 of 0.1, placing it between the more hydrophilic 4‑yl regioisomer (XLogP3 = −0.5) and the 1‑yl regioisomer (XLogP3 = 0) [1][2]. The dihydrochloride hydrate salt further depresses experimental LogP to −1.24 (Fluorochem) or −1.08 (Hit2Lead), yielding a net ΔLogP shift of approximately −1.3 units relative to the free base . This 2.6‑fold LogP span (−1.24 to 0.1) across salt and regioisomeric forms means that procurement of the incorrect analog can produce a compound with substantially different membrane permeability and solubility, directly impacting biological assay outcomes.

Lipophilicity Regioisomer comparison Physicochemical profiling

Hydrogen‑Bond Donor Count and TPSA Differentiate 3‑yl Triazole from 4‑yl and 1‑yl Regioisomers

The 3‑yl regioisomer possesses two hydrogen‑bond donor (HBD) groups and a TPSA of 53.6 Ų, compared with one HBD and a TPSA of 42.7 Ų for both the 4‑yl and 1‑yl regioisomers [1][2]. The additional HBD arises from the N—H of the triazole ring being accessible in the 3‑yl isomer, whereas it is blocked or absent in the 4‑yl and 1‑yl attachment modes. This difference of +10.9 Ų in TPSA and +1 HBD is substantial enough to alter oral bioavailability predictions and blood‑brain barrier penetration scores in drug discovery programs.

Hydrogen bonding Polar surface area Drug-likeness

Salt Form Advantage: Dihydrochloride Hydrate Solubility vs. Free Base

The dihydrochloride hydrate salt shifts the experimental LogP from +0.1 (free base XLogP3) to −1.24 (Fluorochem) / −1.08 (Hit2Lead), consistent with substantially enhanced aqueous solubility . The free base is a lipophilic solid with limited water miscibility, whereas the dihydrochloride hydrate is described as a solid with enhanced water solubility, improved storage stability, and better handling characteristics for solution‑phase chemistry [1]. This solubility enhancement is a direct consequence of ionization of both the piperidine and triazole nitrogens.

Salt form Aqueous solubility Formulation enablement

Patent Footprint: 58 Patents Citing the 3‑yl Scaffold vs. Narrower Regioisomer Coverage

The parent scaffold 4‑(4H‑1,2,4‑triazol‑3‑yl)piperidine is cited in 58 patents, predominantly as a key intermediate for gamma‑secretase modulators (Janssen Pharmaceuticals), QC/isoQC inhibitors, and renin inhibitors [1]. In contrast, the 4‑yl regioisomer appears in a significantly smaller number of patents, largely limited to anticonvulsant and antibacterial series [2]. This 58‑patent footprint indicates that selecting the 3‑yl regioisomer aligns procurement with the most actively pursued medicinal chemistry programs, maximizing the likelihood of finding validated synthetic protocols and biological assay conditions.

Patent landscape Intellectual property Scaffold prevalence

Synthetic Tractability for N‑Methylation: Gateway to Potent QC/isoQC Inhibitors

The N—H of the 3‑yl‑triazole in the target compound is a synthetic handle for N‑alkylation, enabling straightforward conversion to 4‑(4‑methyl‑4H‑1,2,4‑triazol‑3‑yl)piperidine derivatives that have been characterized as potent QC/isoQC inhibitors [1]. The most advanced analog from this series (compound 27) exhibits an IC₅₀ of 0.08 µM against glutaminyl cyclase and demonstrated in vivo anti‑cancer efficacy by downregulating pE‑CD47 levels via isoQC inhibition [1][2]. The 4‑yl and 1‑yl regioisomers lack this accessible N‑H, precluding the same straightforward derivatization pathway. This synthetic divergence means that procuring the 3‑yl isomer is a prerequisite for accessing the QC/isoQC inhibitor chemotype.

N‑Methylation QC/isoQC inhibition Cancer immunotherapy

Procurement‑Relevant Application Scenarios for 4‑(4H‑1,2,4‑Triazol‑3‑yl)piperidine Dihydrochloride Hydrate


Medicinal Chemistry Campaigns Targeting Glutaminyl Cyclase (QC) and IsoQC for Cancer Immunotherapy

The 3‑yl scaffold is the direct synthetic precursor to the 4‑methyl‑4H‑1,2,4‑triazol‑3‑yl series that has produced compound 27 (QC IC₅₀ = 0.08 µM) with demonstrated in vivo anti‑cancer activity through pE‑CD47 downregulation [1]. Procuring the dihydrochloride hydrate salt ensures immediate solubility for N‑alkylation reactions without additional salt‑formation steps.

Gamma‑Secretase Modulator Development for Alzheimer's Disease

58 patents, predominantly from Janssen Pharmaceuticals, cite the 4‑(4H‑1,2,4‑triazol‑3‑yl)piperidine core as a key intermediate in substituted triazolyl‑piperidine gamma‑secretase modulators [2]. The 3‑yl attachment provides the correct geometry and hydrogen‑bonding capacity (HBD = 2, TPSA = 53.6 Ų) required by the pharmacophore models disclosed in these patents.

Parallel Synthesis and Fragment‑Based Drug Discovery Libraries

The pre‑weighed, high‑purity (95%) dihydrochloride hydrate salt with a depressed LogP of −1.24 enables direct dissolution in aqueous reaction media for amide coupling, reductive amination, and urea formation . The single rotatable bond and defined stereochemistry (achiral) minimize conformational complexity, making this scaffold an ideal core for fragment elaboration.

Renin Inhibitor Lead Optimization Programs

4‑Triazolyl‑substituted piperidine derivatives have been synthesized and tested as novel renin inhibitors, with molecular docking experiments confirming that the 3‑yl‑triazole geometry supports key active‑site interactions [3]. Procuring the correct regioisomer is essential to reproduce literature binding modes.

Quote Request

Request a Quote for 4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.